molecular formula C11H21N3O2 B3033381 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone CAS No. 1019438-91-5

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone

Cat. No.: B3033381
CAS No.: 1019438-91-5
M. Wt: 227.3 g/mol
InChI Key: AJLCKLIXKKMQTB-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone is a chemical compound that features a diazepane ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone typically involves the reaction of 1,4-diazepane with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with 1,4-diazepane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The diazepane ring can interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
  • 1-(4,6-Diisopropylpyrimidin-2-yl)-1,4-diazepane hydrochloride
  • 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride

Uniqueness

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone is unique due to the presence of both a diazepane and a morpholine ring in its structure. This dual-ring system provides distinct chemical properties and potential for diverse biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c15-11(14-6-8-16-9-7-14)10-13-4-1-2-12-3-5-13/h12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLCKLIXKKMQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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